5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759505
InChI: InChI=1S/C16H21NO4/c1-10-12-7-8-17(15(20)21-16(2,3)4)9-11(12)5-6-13(10)14(18)19/h5-6H,7-9H2,1-4H3,(H,18,19)
SMILES: CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

CAS No.:

Cat. No.: VC13759505

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid -

Specification

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-10-12-7-8-17(15(20)21-16(2,3)4)9-11(12)5-6-13(10)14(18)19/h5-6H,7-9H2,1-4H3,(H,18,19)
Standard InChI Key CCLHCJSKBZOJPB-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a partially saturated isoquinoline ring system (3,4-dihydro-1H-isoquinoline), which is fused with a benzene ring and a piperidine-like nitrogen-containing ring. Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at position 2, which serves as a protective moiety for the secondary amine during synthetic processes .

  • A methyl group at position 5, influencing steric and electronic properties.

  • A carboxylic acid at position 6, enabling hydrogen bonding and salt formation .

The molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol. The Boc group’s bulkiness (tert-butyl moiety) contributes to the compound’s stereochemical stability, while the carboxylic acid enhances solubility in polar solvents .

Spectroscopic Characterization

While experimental data for this specific compound are sparse, analogs provide reference points:

  • IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹ for the Boc group and carboxylic acid) and N-H bending (~3300 cm⁻¹) .

  • NMR: The Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm (¹H NMR), while aromatic protons in the isoquinoline ring appear between 6.5–7.5 ppm .

A comparative analysis of similar compounds is provided in Table 1.

Table 1: Structural analogs of 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

Compound NameMolecular FormulaKey FeaturesReference
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acidC₁₅H₁₉NO₄Carboxylic acid at position 3
(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acidC₁₅H₁₈FNO₄Fluorine at position 6, chiral center
[(3R)-3-(Methylcarbamoyl)-2-{[(2-methylpropan-2-yl)oxy]carbonyl}-1,2,3,4-tetrahydro-7-isoquinolinyl]sulfamic acidC₁₆H₂₃N₃O₆SSulfamic acid at position 7

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid likely involves multi-step organic reactions:

  • Boc Protection: Introduction of the Boc group to a primary or secondary amine precursor using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

  • Ring Formation: Cyclization via Pictet-Spengler or Bischler-Napieralski reactions to construct the tetrahydroisoquinoline core .

  • Functionalization:

    • Methylation: Electrophilic substitution or alkylation at position 5.

    • Carboxylation: Introduction of the carboxylic acid via hydrolysis of a nitrile or ester intermediate .

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at positions 5 and 6 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Stereochemical Integrity: Chiral centers, if present, demand asymmetric synthesis techniques or chiral resolving agents .

Applications in Drug Discovery

Intermediate in Peptide Mimetics

The Boc-protected amine and carboxylic acid make this compound a versatile building block for peptide-like molecules targeting protein-protein interactions .

Prodrug Development

The carboxylic acid can be esterified to improve bioavailability, with hydrolysis in vivo releasing the active drug .

Comparative Analysis with Structural Analogs

Substituent Effects

  • Fluorine Substitution: Analogs with fluorine at position 6 show enhanced metabolic stability but reduced solubility .

  • Sulfamic Acid Derivatives: Improved target affinity but increased molecular weight and synthetic complexity .

Pharmacokinetic Considerations

  • Lipophilicity: The Boc group increases logP values, enhancing membrane permeability but risking hepatotoxicity .

  • Acid Dissociation Constant (pKa): The carboxylic acid (pKa ~4.5) ensures ionization at physiological pH, favoring renal excretion .

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